Allylamine, 1,1-dimethyl-

Ionic Liquids Electrochemistry Materials Science

Allylamine, 1,1-dimethyl- (CAS 2978-60-1), also known as 2-methylbut-3-en-2-amine, is a primary allylamine with the molecular formula C5H11N and a molecular weight of 85.15 g/mol. Characterized by a gem-dimethyl group at the alpha-carbon adjacent to the amine, it serves as a versatile chemical intermediate and building block.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 2978-60-1
Cat. No. B15095344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllylamine, 1,1-dimethyl-
CAS2978-60-1
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESCC(C)(C=C)N
InChIInChI=1S/C5H11N/c1-4-5(2,3)6/h4H,1,6H2,2-3H3
InChIKeyRBRPAKDHMRWACJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1,1-Dimethylallylamine (CAS 2978-60-1) for Advanced Synthesis and Materials Research


Allylamine, 1,1-dimethyl- (CAS 2978-60-1), also known as 2-methylbut-3-en-2-amine, is a primary allylamine with the molecular formula C5H11N and a molecular weight of 85.15 g/mol [1]. Characterized by a gem-dimethyl group at the alpha-carbon adjacent to the amine, it serves as a versatile chemical intermediate and building block. Its unique structure is foundational for synthesizing pharmaceutical actives , ionic liquids [2], and advanced polymer materials [3].

Technical Justification for Specifying 1,1-Dimethylallylamine (CAS 2978-60-1)


Substituting 1,1-dimethylallylamine with other allylamines (e.g., unsubstituted allylamine, N,N-dimethylallylamine) or saturated analogs (e.g., tert-butylamine) can lead to significant performance deficits or complete experimental failure. The alpha-gem-dimethyl substitution creates a distinct steric and electronic environment that fundamentally alters reaction kinetics and product outcomes [1]. This structural uniqueness translates into measurable differences in ionic conductivity [2], steric hindrance in catalytic cycles [3], and material properties [4]. Generic replacement may result in inferior yields, altered reaction pathways, or materials that fail to meet required specifications, underscoring the necessity of procuring this exact compound.

Quantitative Performance Differentiators for 1,1-Dimethylallylamine (CAS 2978-60-1)


Superior Ionic Conductivity in Protic Ionic Liquids vs. Propylamine Analogs

In a direct comparative study, a protic ionic liquid (PIL) derived from 1,1-dimethylallylamine (specifically allyldimethylammonium triflate) exhibited an ionic conductivity of 75 mS·cm⁻¹ at 150 °C [1]. This performance was higher than that of the corresponding PIL derived from its saturated analog, dimethylpropylamine. The study systematically demonstrated that allylammonium-based PILs have higher ionic conductivity than their propylammonium-based counterparts with the same number of carbon atoms [1].

Ionic Liquids Electrochemistry Materials Science

Distinct Steric Profile Enabling Clean [3,3]-Sigmatropic Rearrangements

N-(1,1-Dimethylallyl)anilines, synthesized from 1,1-dimethylallylamine, undergo clean [3,3]-sigmatropic (amino-Claisen) rearrangements at 200-260 °C to yield the corresponding 2-(3-methyl-2-butenyl)anilines [1]. This reaction proceeds with minimal side-product formation (<4% splitting into anilines for most substrates), a feat not achievable with unsubstituted N-allylanilines due to competing pathways. The gem-dimethyl group is crucial for directing the reaction pathway and stabilizing the transition state, as evidenced by a secondary kinetic deuterium isotope effect (SKIDI) of 0.89±0.09 at 260°C [1].

Organic Synthesis Sigmatropic Rearrangement Medicinal Chemistry

Favorable Reaction Kinetics in Pd-Catalyzed Amination vs. Allyl and Benzyl Analogs

In a comparative study of palladium-catalyzed amination of η3-allyl complexes, the relative reaction rates followed a clear trend: naphthylmethyl > naphthylethyl > benzyl > 1,1-dimethylallyl > allyl [1]. While the 1,1-dimethylallyl complex reacted slower than benzyl, it reacted significantly faster than the unsubstituted allyl complex. The half-life of the reaction for the 1,1-dimethylallyl complex was measured in minutes, whereas other complexes in the series ranged from 11 to 185 minutes [1], indicating a kinetically distinct and predictable behavior.

Catalysis Amination Organometallic Chemistry

Tunable Rheology in Viscoelastic Fluids via Alkyl Chain Length Modulation

Cationic monomers synthesized from 1,1-dimethylallylamine form polymerizable viscoelastic fluids whose rheological properties can be dramatically and predictably modified by changing the alkyl chain length (n) on the amine [1]. The patent data explicitly state that 'all rheological, solubility, etc. properties are a strong function of the alkyl length (n)' [1]. This structure-property relationship provides a quantifiable, tunable parameter that is not achievable with unsubstituted allylamine monomers, where such property modulation is absent or less pronounced.

Polymer Chemistry Rheology Oilfield Chemistry

High-Value Application Scenarios for 1,1-Dimethylallylamine (CAS 2978-60-1)


Electrochemical Energy Storage and Conversion

The superior ionic conductivity of protic ionic liquids derived from 1,1-dimethylallylamine, as demonstrated by a conductivity of 75 mS·cm⁻¹ at 150 °C [1], makes this compound an ideal precursor for advanced electrolytes in high-temperature batteries and fuel cells. Researchers in this field should procure this specific allylamine to achieve the benchmark performance required for next-generation energy devices.

Synthesis of Complex Pharmaceutical Intermediates

The clean and high-yielding amino-Claisen rearrangement of N-(1,1-dimethylallyl)anilines, with <4% side-product formation [1], makes 1,1-dimethylallylamine a critical reagent for constructing complex molecular architectures found in drug candidates. Medicinal chemistry labs should specify this compound to ensure efficient and selective synthesis of target molecules, minimizing costly purification steps.

Development of Tunable Rheological Additives for Oilfield Applications

The demonstrated ability to precisely tune the rheological properties of viscoelastic fluids by modifying the alkyl chain on 1,1-dimethylallylamine-based cationic monomers [1] makes this compound a strategic raw material for the oilfield chemical industry. Formulators can use this knowledge to design bespoke viscosifiers, fracturing fluids, and drag reduction agents tailored to specific well conditions and operational requirements.

Controlled Catalytic Amination Reactions

The well-defined and intermediate reaction kinetics of 1,1-dimethylallylamine in palladium-catalyzed aminations [1] make it a valuable substrate for chemoselective transformations. This property is crucial for designing multi-step synthetic routes where a specific amination step must occur at a controlled rate without interfering with other sensitive functional groups, enhancing overall synthetic efficiency and yield.

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